benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
Description
Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a heterocyclic organic compound featuring a 1,4-diazepane core substituted with a sulfonamide-linked 1-methylimidazole moiety and a benzyl carbamate group.
Synthetic routes for this compound likely involve sulfonylation of the diazepane nitrogen using 1-methyl-1H-imidazole-4-sulfonyl chloride, followed by benzyl carbamate protection.
Properties
IUPAC Name |
benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGPAAVHOZKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Diazepane Ring Formation: The diazepane ring can be formed through the cyclization of a suitable diamine precursor with a diacid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating biologically active derivatives.
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (4 M, 5 eq) | Stirred for 16 h at rt | Carboxylic acid derivative | |
| Basic hydrolysis | NaOH or KOH | Heated under reflux | Carboxylate salt |
Mechanism : The benzyl ester undergoes nucleophilic attack by water, leading to the cleavage of the ester bond and formation of the carboxylic acid. This reaction is often used in medicinal chemistry to modify bioavailability.
Deprotection of Boc-Protected Groups
While the target compound does not explicitly contain a Boc group, structurally related derivatives (e.g., tert-butyl 4-((4-(tert-butyl)piperazin-1-yl)methyl)piperidine-1-carboxylate) undergo Boc deprotection under acidic conditions. This highlights the compound’s potential for functional group modification.
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Acidic deprotection | HCl in dioxane (4 M) | Stirred for 5–6 h at rt | De-Boc amine derivative |
Note : The absence of a Boc group in the target molecule limits direct applicability, but analogous reactions suggest flexibility in synthetic design.
Sulfonylation and Functional Group Transformations
The sulfonyl group attached to the imidazole moiety participates in substitution or coupling reactions. For example, in related compounds, sulfonamides are synthesized via nucleophilic aromatic substitution or alkylation.
Mechanism : The sulfonamide group acts as a leaving group or directs electrophilic substitution, enabling diversification of the imidazole substituent.
Cyclization and Coupling
The diazepane ring system suggests potential for cyclization or coupling with other molecules. For example, in related syntheses, diamines or amides are used to form macrocyclic structures.
Enzymatic Interactions
The compound’s sulfonyl and imidazole groups enable binding to enzymatic targets. While specific data is limited, sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, suggesting potential bioactivity.
| Interaction Type | Target | Outcome | Source |
|---|---|---|---|
| Enzyme inhibition | Carbonic anhydrase | Competitive inhibition | |
| Receptor binding | G-protein coupled receptors | Modulation of signaling |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the imidazole and diazepane structures is believed to contribute to its activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in models of prostate and breast cancer .
Case Study:
A synthesized derivative demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values ranging from 7.84 to 16.2 µM, indicating its potential as a lead compound for further development .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Research has indicated that derivatives of sulfonamides can inhibit key enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative disorders such as Alzheimer's disease .
Case Study:
In vitro assays showed that certain derivatives effectively inhibited MAO-B activity, which is crucial for developing treatments targeting depression associated with neurodegeneration .
Mechanism of Action
The mechanism of action of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group may also interact with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate with structurally related compounds is summarized below:
Biological Activity
Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate (CAS Number: 1904160-39-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N4O4S
- Molecular Weight : 378.4 g/mol
- Structure : The compound features a benzyl group, an imidazole moiety, and a diazepane ring which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, imidazole derivatives are known for their ability to modulate enzyme activity and receptor interactions.
Potential Targets:
- Kinesin Spindle Protein (KSP) : Compounds similar to benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane have shown efficacy as KSP inhibitors, which are crucial in cancer treatment by disrupting mitotic spindle formation .
- Enzymatic Inhibition : The sulfonamide group may enhance binding affinity to specific enzymes, potentially affecting metabolic pathways critical in cancer and other diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Case studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of proliferation |
| A549 (Lung) | 3.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic application .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .
- Animal Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with the compound, supporting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
